1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Overview
Description
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is an organic compound with the molecular formula C17H28O6 and a molecular weight of 328.40 g/mol . This compound features a phenyl group attached to a long chain of five ethylene glycol units terminated with a hydroxyl group. It is commonly used as a solvent, surfactant, and intermediate in various chemical reactions .
Scientific Research Applications
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol has a wide range of scientific research applications :
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of bioconjugates and as a linker in protein degradation studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol, also known as Pentaethylene Glycol Monobenzyl Ether or BnO-PEG5-OH, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that can induce the degradation of specific proteins in cells .
Mode of Action
The compound acts as a bridge in PROTAC molecules, connecting the E3 ubiquitin ligase binding moiety and the target protein binding moiety . This allows the PROTAC molecule to simultaneously bind to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. The PROTAC, with the help of this compound as a linker, brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex, and is degraded .
Result of Action
The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. It can lead to the inhibition of cellular pathways, induction of cell death, or alteration of cell behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability, efficacy, and action of the PROTAC can be affected by factors such as pH, temperature, and the presence of other biomolecules. The design of the PROTAC linker, including its length, flexibility, and chemical properties, needs to be optimized to ensure effective degradation of the target protein under physiological conditions .
Preparation Methods
The synthesis of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol typically involves the following steps :
Ethylene Oxide Reaction: Ethylene oxide reacts with 1,2,4-butanetriol to generate epoxidized butanol.
Alcoholysis Reaction: The epoxidized butanol undergoes alcoholysis with methanol to produce the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is unique due to its specific structure, which includes a phenyl group and a long chain of ethylene glycol units . Similar compounds include :
2,5,8,11,14-Pentaoxahexadecan-16-ol: Lacks the phenyl group, making it less hydrophobic.
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl methyl sulfonate: Contains a sulfonate group instead of a hydroxyl group, altering its reactivity and solubility.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSOTNGYAALST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543654 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57671-28-0 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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